molecular formula C13H26O2 B12661462 6-Ethyl-1-methoxydecan-5-one CAS No. 94291-59-5

6-Ethyl-1-methoxydecan-5-one

Cat. No.: B12661462
CAS No.: 94291-59-5
M. Wt: 214.34 g/mol
InChI Key: ZTUMCFAGXFVEDD-UHFFFAOYSA-N
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Description

6-Ethyl-1-methoxydecan-5-one is an organic compound with the molecular formula C13H26O2 It is a ketone with a methoxy group and an ethyl group attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methoxydecan-5-one typically involves the alkylation of a decanone precursor with an ethyl group, followed by the introduction of a methoxy group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The methoxylation step may involve the use of methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methoxydecan-5-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of 6-ethyl-1-methoxydecanoic acid.

    Reduction: Formation of 6-ethyl-1-methoxydecan-5-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-1-methoxydecan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methoxydecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-1-methoxydecan-5-ol: A reduced form of the compound with similar structural features.

    6-Ethyl-1-methoxydecanoic acid: An oxidized form with a carboxylic acid group.

    6-Ethyl-1-methoxydecan-5-thiol: A substituted derivative with a thiol group.

Uniqueness

6-Ethyl-1-methoxydecan-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and ethyl groups provide unique steric and electronic properties, making it a valuable compound for various synthetic and research purposes.

Properties

CAS No.

94291-59-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

6-ethyl-1-methoxydecan-5-one

InChI

InChI=1S/C13H26O2/c1-4-6-9-12(5-2)13(14)10-7-8-11-15-3/h12H,4-11H2,1-3H3

InChI Key

ZTUMCFAGXFVEDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)CCCCOC

Origin of Product

United States

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